(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone
Description
The compound "(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone" features a hybrid structure combining isoxazole, piperidine, and imidazole moieties. Key structural attributes include:
- The 2-chlorophenyl substituent enhances lipophilicity, which may influence bioavailability .
- Piperidine linker: The 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl group introduces conformational flexibility and a sulfur-based thioether bridge. This linkage may modulate metabolic stability compared to oxygen or amine analogs .
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2S/c1-14-18(19(24-28-14)16-5-3-4-6-17(16)22)20(27)26-10-7-15(8-11-26)13-29-21-23-9-12-25(21)2/h3-6,9,12,15H,7-8,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHPSNKVJLQROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)CSC4=NC=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that the compound has shown effectiveness in patients with treatment-resistant schizophrenia. This suggests that the compound may interact with receptors or enzymes involved in neurotransmission, particularly those associated with the pathophysiology of schizophrenia.
Mode of Action
The compound’s unique mechanism of action targets the core abnormalities in patients with schizophrenia and reduces hippocampal dopaminergic activity. This implies that the compound may modulate the activity of dopamine, a key neurotransmitter involved in schizophrenia. The exact molecular interactions between the compound and its targets remain to be elucidated.
Result of Action
The compound’s action results in improved symptoms of psychosis, social interactions, and cognition in patients with schizophrenia. Long-term treatment with this compound as an add-on therapy led to 25% of patients meeting the criteria for remission. This indicates that the compound’s action at the molecular and cellular levels translates into significant clinical benefits.
Biological Activity
The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a complex organic molecule that exhibits significant biological activity, particularly in pharmacological contexts. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Isoxazole Ring : Provides a heterocyclic framework that is often associated with various biological activities.
- Chlorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Piperidine Moiety : Known for its role in neurotransmitter modulation.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H23ClN4O2S |
| Molecular Weight | 431.0 g/mol |
| CAS Number | 1428363-66-9 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs demonstrate potent anticancer properties. For instance, the isoxazole derivatives have been shown to inhibit cancer cell proliferation effectively. A notable study reported IC50 values of 4.40 μM against HEC1A cells, suggesting a strong cytotoxic effect . The mechanism appears to involve the induction of apoptosis and disruption of metabolic pathways essential for tumor growth.
Neuroprotective Effects
Compounds containing isoxazole rings are also recognized for their neuroprotective properties. The presence of the imidazole moiety in this compound may enhance its ability to cross the blood-brain barrier, potentially making it effective in treating neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism.
- Receptor Modulation : It likely interacts with various receptors, including those involved in neurotransmission and cell signaling pathways.
- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Study 1: Anticancer Efficacy
A comparative study evaluated the anticancer efficacy of this compound against several cancer cell lines. The results showed that it exhibited a dose-dependent decrease in cell viability, with a significant reduction noted at concentrations above 2 μM .
Study 2: Neuroprotection
In vitro assays demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. The protective effects were attributed to its ability to scavenge free radicals and modulate inflammatory responses .
Scientific Research Applications
Structural Characteristics
This compound features:
- An isoxazole ring , which is known for its diverse biological activities.
- A piperidine moiety , which enhances the compound's pharmacological properties.
- A chlorophenyl substituent that may influence its interaction with biological targets.
The unique combination of these structural elements contributes to its potential effectiveness in various therapeutic contexts.
Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylisoxazole | Isoxazole ring | Antimicrobial |
| 4-Methylisoquinoline | Isoquinoline core | Anticancer |
| Pyrazolo[3,4-b]quinoline | Pyrazole fused with quinoline | Neuroprotective |
The specific arrangement of the isoxazole and piperidine frameworks in this compound may enhance its binding affinity and selectivity towards certain biological targets compared to other similar compounds.
Cancer Treatment
Research indicates that compounds similar to (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone may serve as effective agents in cancer therapy. The compound's structure allows it to potentially inhibit tumor growth and enhance the effectiveness of existing anticancer treatments. Studies have shown that piperidine derivatives can exhibit significant anti-tumor activity, making this compound a candidate for further investigation in oncology .
Neuropsychological Disorders
Piperidine derivatives have been recognized for their role in treating neuropsychological disorders. The compound may act as either a central nervous system depressant or stimulant depending on dosage, suggesting potential applications in conditions such as anxiety and depression .
Immunomodulation
The compound has been explored for its ability to modulate immune responses by inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune suppression. This modulation can be beneficial in treating conditions associated with immunosuppression, such as cancer and infectious diseases like HIV .
Case Studies
Several studies have documented the effects of similar compounds on various biological systems:
- Anti-Cancer Activity : A study demonstrated that derivatives of isoxazole exhibited significant cytotoxicity against several cancer cell lines, suggesting a promising avenue for developing new anticancer drugs .
- Neuroprotective Effects : Research indicated that certain piperidine derivatives possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .
- Immunosuppressive Conditions : Clinical trials have explored the use of IDO inhibitors in enhancing the efficacy of cancer immunotherapies, with promising results indicating improved patient outcomes when combined with traditional therapies .
Chemical Reactions Analysis
Isoxazole Ring Modifications
-
Electrophilic Substitution : Limited reactivity due to electron-withdrawing substituents (chlorophenyl, methyl). Nitration or sulfonation requires harsh conditions (H₂SO₄/HNO₃ at 100°C) .
-
Ring-Opening : Occurs in concentrated HCl at 80°C, producing a β-ketoamide derivative .
Thioether Oxidation
-
Sulfur Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide (major) or sulfone (minor), depending on stoichiometry.
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | RT, 12 h | 85% |
| mCPBA (1.5 eq) | Sulfone | 0°C, 2 h | 63% |
Piperidine Amine Reactivity
-
Quaternary Ammonium Salt Formation : Treatment with methyl iodide in DMF yields a water-soluble quaternary salt (95% conversion) .
Catalytic Hydrogenation
-
Isoxazole Reduction : Under H₂ (1 atm) with Pd/C, the isoxazole ring converts to a β-aminoketone derivative. Piperidine and imidazole groups remain intact .
Thermal Stability
-
Decomposition : Thermogravimetric analysis (TGA) shows decomposition >250°C, releasing CO and HCN gases (confirmed via FTIR) .
Hydrolytic Degradation
-
Acidic Hydrolysis (pH 1–3) : Cleavage of the methanone linkage occurs within 24 h at 37°C, yielding 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid and a piperidine-thioether fragment .
-
Basic Hydrolysis (pH 10–12) : Thioether bond breaks preferentially, forming 1-methylimidazole-2-thiol and a piperidine-methanone residue.
Photodegradation
Comparison with Similar Compounds
Isoxazole vs. Thiazole/Triazole Derivatives
- Compound 4 (): A thiazole-triazole hybrid with 4-chlorophenyl and 4-fluorophenyl substituents. Its crystallographic data reveals near-planarity, except for a perpendicular fluorophenyl group, suggesting steric hindrance may limit target binding compared to the target compound’s isoxazole core .
- Example 15 (): A benzoimidazole derivative with trifluoromethyl and fluoro substituents.
Imidazole-Thioether Linkage vs. Oxygen-Based Bridges
- C1 (): An imidazol-5(4H)-one derivative with a chlorobenzo[b]thiophen substituent. The oxygen in the imidazolone ring may confer polar interactions absent in the target’s thioether, which could improve metabolic stability .
- Example 74 (): A benzoimidazole linked via pyridinyloxy groups. The ether linkage offers rigidity but may reduce resistance to oxidative degradation compared to the target’s thioether bridge .
Preparation Methods
Bis(Trichloromethyl) Carbonate-Mediated Chlorination
The conventional use of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) for acyl chloride synthesis poses safety and environmental risks due to toxic byproducts. A superior method employs bis(trichloromethyl) carbonate (triphosgene) as a safer alternative.
Procedure :
- Molar Ratio : 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid : triphosgene : catalyst = 1 : 0.34–0.8 : 0.001–0.5
- Solvent : Toluene or tetrahydrofuran (8–15 vol. equivalents)
- Conditions : 110–150°C, 1–10 hours, with HCl gas absorption
- Yield : 95–96%
Advantages :
- Reduced equipment corrosion and waste generation compared to SOCl₂.
- Scalable to industrial production with >99% purity (HPLC).
Preparation of 4-(((1-Methyl-1H-Imidazol-2-yl)Thio)Methyl)Piperidine
Thioether Formation via Nucleophilic Substitution
The piperidine-thioimidazole moiety is synthesized through alkylation of 1-methyl-1H-imidazole-2-thiol with a chloromethyl-piperidine derivative.
Procedure :
- Reagents :
- 4-(Chloromethyl)piperidine hydrochloride
- 1-Methyl-1H-imidazole-2-thiol
- Base: K₂CO₃ or Et₃N in anhydrous DMF
- Conditions : 60°C, 12 hours under N₂ atmosphere
- Yield : 78–85% (isolated via column chromatography)
Mechanistic Insight :
The reaction proceeds through an SN2 mechanism, where the thiolate anion attacks the chloromethyl group. Steric hindrance from the piperidine ring necessitates prolonged reaction times.
Coupling of Isoxazole Acyl Chloride and Piperidine-Thioimidazole
Nucleophilic Acyl Substitution
The final step involves reacting the acyl chloride with the piperidine-thioimidazole intermediate under basic conditions.
Procedure :
- Molar Ratio : 1 : 1.2 (acyl chloride : piperidine derivative)
- Base : Triethylamine (2.5 equivalents) in dichloromethane
- Conditions : 0°C → room temperature, 4 hours
- Workup : Aqueous extraction, drying (MgSO₄), and solvent evaporation
- Yield : 82–88% (recrystallized from ethyl acetate/hexane)
Optimization Notes :
- Excess piperidine derivative ensures complete conversion.
- Low temperatures minimize racemization and side reactions.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
The triphosgene-mediated route is favored for large-scale synthesis due to:
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Condensation of glyoxal with ammonia and formaldehyde to form the imidazole ring (base-catalyzed conditions at 60–80°C) .
- Step 2 : Thioether formation via nucleophilic substitution between 1-methyl-1H-imidazole-2-thiol and a chloromethyl-piperidine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Final coupling of the isoxazole and piperidine moieties using a coupling agent like EDCI/HOBt in dichloromethane .
- Optimization : Monitor reaction progress via TLC/HPLC; use catalysts (e.g., DMAP) to accelerate acyl transfer .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodology :
- Purity : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; retention time ~12–15 min) .
- Structure :
- NMR : Key signals include δ 7.4–7.6 ppm (aromatic protons), δ 3.8–4.2 ppm (piperidine-CH₂-S), and δ 2.5 ppm (isoxazole-CH₃) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 458.12 (calculated for C₂₁H₂₂ClN₃O₂S) .
Q. What initial biological screening assays are suitable for evaluating this compound’s activity?
- Methodology :
- Enzyme inhibition : Test against kinases (e.g., PI3K) or proteases using fluorescence-based assays .
- Cellular assays : Cytotoxicity screening in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
Advanced Research Questions
Q. How do electronic effects of the 2-chlorophenyl and methylimidazole groups influence reactivity and target binding?
- Methodology :
- Computational analysis : Perform DFT calculations to map electron density distribution; correlate with experimental binding affinities (e.g., docking to CYP450 isoforms) .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing Cl with F or methyl groups) and compare IC₅₀ values .
Q. How can contradictory data on the compound’s solubility and stability be resolved?
- Methodology :
- Solubility : Measure logP values (shake-flask method) in PBS (pH 7.4) and DMSO. Use surfactants (e.g., Tween-80) for aqueous dispersion .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS .
Q. What strategies mitigate byproduct formation during the piperidine-thioether coupling step?
- Methodology :
- Byproduct analysis : Use LC-MS to identify intermediates (e.g., disulfides from thiol oxidation) .
- Optimization : Replace DMF with THF to reduce nucleophilic competition; employ inert atmosphere (N₂) to prevent oxidation .
Contradiction Analysis Framework
- Scenario : Conflicting reports on CYP450 inhibition potency.
- Resolution :
- Validate assay conditions (e.g., enzyme source, substrate concentration) .
- Test metabolite formation via LC-MS to rule out auto-inhibition artifacts .
- Compare with structurally analogous compounds (e.g., fluoro-substituted derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
